4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
説明
特性
CAS番号 |
1796891-27-4 |
|---|---|
分子式 |
C29H34N6O4 |
分子量 |
530.629 |
IUPAC名 |
6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |
InChIキー |
GJXNGCFWGJQETE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |
同義語 |
6-(4-(2-cyclohexyl-1H-tetrazol-5-yl)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butoxy)-3,4-dihydroquinolin-2(1H)-one; |
製品の起源 |
United States |
準備方法
Intramolecular Friedel-Crafts Alkylation
The N-(4-methoxyphenyl)-3-chloropropionamide intermediate undergoes cyclization via Lewis acid-catalyzed Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) in dimethyl sulfoxide (DMSO) at 150–220°C induces ring closure and concurrent demethylation to yield 6-hydroxy-3,4-dihydroquinolinone (6-HQ) .
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Lewis Acid Equivalents | 3–5 eq AlCl₃ | 85–92% yield |
| Solvent | DMSO or DMAc | Prevents solidification at high concentrations |
| Temperature | 180–200°C | Accelerates ring closure |
This method’s efficiency stems from maintaining fluidity in concentrated mixtures, enabling direct use of 6-HQ in subsequent steps without purification.
Alternative Cyclization Strategies
Recent adaptations replace AlCl₃ with FeCl₃ in tetrahydrofuran (THF), achieving 78% yield at 160°C. While milder, this approach requires longer reaction times (24–36 hours) compared to the DMSO-AlCl₃ system (4–6 hours).
Functionalization of the 6-Hydroxy Position
The 6-hydroxy group undergoes etherification to introduce the critical oxy linkage. A two-step process is standard:
Activation with Potassium Carbonate
6-HQ reacts with ethyl bromoacetate in THF/DMF under K₂CO₃ catalysis (2.3 eq, 1 hour), forming ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate with 81% yield. The base deprotonates the phenolic -OH, facilitating nucleophilic attack on the bromoacetate.
Hydrazide Formation
Heating the ethyl ester with hydrazine hydrate (99%) in ethanol at 70°C produces 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide . This intermediate’s reactivity allows diversification through Schiff base formation with aldehydes/ketones, though this step is omitted in the target compound’s synthesis.
Tetrazole Ring Assembly
The 1-cyclohexyltetrazol-5-yl group is constructed via [2+3] cycloaddition between nitriles and sodium azide.
Cyclohexylnitrile Preparation
Cyclohexanecarbonitrile reacts with sodium azide (NaN₃) in DMF at 120°C for 12 hours, forming 1-cyclohexyl-1H-tetrazole. Zinc bromide (ZnBr₂) catalyzes the reaction, achieving 89% conversion.
Coupling with the Quinoline Intermediate
The tetrazole is alkylated using 1,4-dibromobutane in acetonitrile (MeCN) with K₂CO₃ (2.5 eq). Subsequent nucleophilic substitution with the hydrazide intermediate links the two moieties.
Final Alkylation and Purification
The penultimate step involves O-alkylation of the hydrazide with 4-bromobutoxy-tetrahydroquinoline.
Optimized Conditions
-
Solvent: Anhydrous DMF
-
Base: Triethylamine (TEA, 3 eq)
-
Temperature: 60°C, 8 hours
-
Yield: 76% after column chromatography (SiO₂, hexane:EtOAc 3:7)
Final purification via recrystallization from ethanol/water (1:3) affords pharmaceutical-grade product with ≥99.5% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| Friedel-Crafts (AlCl₃) | High yield (92%) | High-temperature requirements | Industrial |
| FeCl₃ Catalysis | Mild conditions | Lower yield (78%) | Lab-scale |
| Hydrazide Route | Modular functionalization | Multi-step purification | Pilot-scale |
化学反応の分析
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .
科学的研究の応用
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the inhibition of phosphodiesterase III A (PDE3A). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation . The compound also affects various molecular targets and pathways involved in cell signaling and cardiovascular function .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural distinctions among 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol, cilostazol, and its major related compounds:
| Compound | Core Structure | Substituents | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Cilostazol | 3,4-Dihydroquinolin-2-one | 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy] | 73963-72-1 | C₂₀H₂₇N₅O₂ | 369.46 g/mol |
| This compound | Tetrahydroquinolin-2-one + cilostazol core | Additional 4-(2-oxo-tetrahydroquinolin-6-yl)oxy group at the quinoline ring | 1796891-27-4 | C₂₉H₃₄N₆O₄ | 542.63 g/mol |
| Cilostazol Related Compound A | 3,4-Dihydroquinolin-2-one | 6-Hydroxy substitution (no tetrazole or butoxy chain) | 54197-66-9 | C₉H₉NO₂ | 163.18 g/mol |
| Cilostazol Related Compound B | Quinolin-2-one | 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy] (oxidized dihydroquinoline ring) | Not publicly listed | C₂₀H₂₅N₅O₂ | 367.45 g/mol |
| Cilostazol Related Compound C | 3,4-Dihydroquinolin-2-one | Dual tetrazole-substituted butyl chains at positions 1 and 6 | Not publicly listed | C₃₄H₄₄N₁₀O₃ | 660.78 g/mol |
Sources: Structural data derived from pharmaceutical impurity catalogs , synthetic pathways , and cilostazol monographs .
Pharmacological and Metabolic Profiles
Cilostazol
- Mechanism : Inhibits phosphodiesterase III, increasing cAMP levels to suppress platelet aggregation and induce vasodilation .
- Efficacy : At 30 mg/kg orally, reduces hindlimb ulcers and plasma muscle enzyme levels in dogs with induced arterial obstruction .
This compound
Related Compound A (6-Hydroxy-3,4-dihydroquinolin-2-one)
- Role : Major metabolite of cilostazol .
- Activity : Lacks the tetrazole moiety critical for PDE-III binding, rendering it pharmacologically inactive .
Related Compound B (6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1H-quinolin-2-one)
Physicochemical Properties
| Property | Cilostazol | 4-(2-Oxo...) Cilostazol | Related Compound A | Related Compound B |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.5 | 1.2 | 3.6 |
| Water Solubility | Low (~0.01 mg/mL) | Very low | Moderate (~1.2 mg/mL) | Low (~0.05 mg/mL) |
| Stability | Stable | Prone to hydrolysis at oxy group | Oxidizes in air | Stable |
Sources : Computational modeling and experimental data from impurity characterization studies .
Analytical Differentiation
- Chromatography : Reverse-phase HPLC with UV detection (254 nm) resolves 4-(2-Oxo...) Cilostazol (retention time ~22 min) from cilostazol (~18 min) and Related Compound A (~12 min) .
- Mass Spectrometry : Unique fragmentation patterns at m/z 542.63 (4-(2-Oxo...)) vs. m/z 369.46 (cilostazol) confirm identity .
生物活性
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is a derivative of cilostazol, a well-known phosphodiesterase III (PDE-III) inhibitor primarily used for the treatment of intermittent claudication in patients with peripheral artery disease (PAD). This compound exhibits potential biological activities that extend beyond its antiplatelet effects, including vasodilation and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and clinical implications.
Cilostazol and its derivatives like this compound primarily inhibit PDE-III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP activates protein kinase A (PKA), which subsequently phosphorylates various proteins involved in platelet aggregation and vascular tone regulation .
Key Mechanisms Include:
- Inhibition of Platelet Aggregation : Cilostazol selectively inhibits platelet aggregation induced by various agonists (e.g., adenosine diphosphate) through PKA-mediated pathways .
- Vasodilatory Effects : The compound enhances endothelial nitric oxide synthase (eNOS) activity, promoting nitric oxide production which facilitates vasodilation .
- Anti-inflammatory Actions : Cilostazol downregulates adhesion molecules such as VCAM and ICAM, reducing leukocyte adhesion and migration .
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of cilostazol in improving walking distance and reducing symptoms in PAD patients. A multi-center study noted that cilostazol significantly increased pain-free walking distance by a median of 285 meters at three months and 387 meters at six months post-treatment .
Table 1: Clinical Outcomes from Cilostazol Treatment
| Outcome Measure | Baseline Value | Value at 6 Months | p-value |
|---|---|---|---|
| Pain-Free Walking Distance (m) | - | 387 | <0.01 |
| Systolic Blood Pressure (mmHg) | 139 ± 16 | 133 ± 14 | <0.001 |
| Diastolic Blood Pressure (mmHg) | 84 ± 9 | 80 ± 10 | <0.001 |
Case Studies
A notable case study involved a cohort of patients aged between 50 to 74 years with PAD who were treated with cilostazol. The study reported significant improvements in both walking distance and quality of life metrics over six months. Importantly, these benefits were independent of other treatments such as aspirin or clopidogrel, indicating the unique efficacy of cilostazol in managing PAD symptoms .
Comparative Studies
Comparative studies have shown that cilostazol not only improves walking distances but also has favorable effects on blood pressure management in PAD patients. For instance, a reduction in both systolic and diastolic blood pressure was observed without changes to antihypertensive medications .
Table 2: Comparative Efficacy with Other Treatments
| Treatment Type | Pain-Free Walking Distance Increase (m) |
|---|---|
| Cilostazol Monotherapy (100 mg) | 328 |
| Cilostazol + Aspirin | 233 |
| Aspirin Alone | 150 |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
